Primary Disease-Biomarker Specificity: C10:2 as the Definitive Marker for 2,4-Dienoyl-CoA Reductase Deficiency vs. Other Acylcarnitines
2-trans,4-cis-Decadienoylcarnitine (C10:2) is the primary diagnostic marker for 2,4-dienoyl-CoA reductase (DECR) deficiency, a rare autosomal-recessive disorder of unsaturated fatty acid oxidation [1]. In contrast, other medium-chain acylcarnitines serve as primary markers for distinct inborn errors: octanoylcarnitine (C8) for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, and isovalerylcarnitine (C5) for isovaleric acidemia. The newborn screening algorithm for DECR deficiency specifically flags elevated C10:2, with or without elevations of other acylcarnitines [2]. The index patient identified by Roe et al. [1] exhibited hepatic DECR activity of only 40% of normal control and muscle activity of 17% of control when assayed with 2-trans,4-cis-decadienoyl-CoA as substrate, directly linking enzyme deficiency to metabolite accumulation.
| Evidence Dimension | Disease biomarker specificity |
|---|---|
| Target Compound Data | C10:2 (2-trans,4-cis-decadienoylcarnitine) – primary marker for DECR deficiency |
| Comparator Or Baseline | C8 (octanoylcarnitine) – primary marker for MCAD deficiency; C5 (isovalerylcarnitine) – primary marker for isovaleric acidemia |
| Quantified Difference | C10:2 is the sole primary marker for DECR deficiency; DECR enzyme activity in index patient: liver 40% of control, muscle 17% of control [1] |
| Conditions | Newborn screening dried blood spot acylcarnitine analysis by tandem mass spectrometry; DECR enzyme assay in post-mortem liver and muscle tissue |
Why This Matters
Selection of the correct isomer standard is critical because only 2-trans,4-cis-decadienoylcarnitine is the clinically validated biomarker; use of a different C10:2 isomer could fail to detect a true DECR deficiency case or generate a false-positive signal.
- [1] Roe CR, Millington DS, Norwood DL, et al. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation. J Clin Invest. 1990;85(5):1703-1707. doi:10.1172/JCI114624. View Source
- [2] Health Resources & Services Administration (HRSA). 2,4 Dienoyl-CoA reductase deficiency – Newborn Screening Information. https://newbornscreening.hrsa.gov/es/enfermedades/24-dienoyl-coa-reductase-deficiency (accessed 2026-05-12). View Source
